molecular formula C19H20FN3O3 B2392010 1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea CAS No. 954636-70-5

1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea

Cat. No.: B2392010
CAS No.: 954636-70-5
M. Wt: 357.385
InChI Key: XGWSSNCBYPGYOL-UHFFFAOYSA-N
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Description

1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrrolidinone ring, a fluorophenyl group, and a methoxyphenyl group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrrolidinone ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the fluorophenyl group: This step often involves the use of fluorinated reagents to introduce the fluorophenyl moiety into the pyrrolidinone ring.

    Attachment of the methoxyphenyl group: This can be done through nucleophilic substitution reactions, where the methoxyphenyl group is introduced using suitable reagents and catalysts.

Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reactions to meet commercial demands.

Chemical Reactions Analysis

1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others under suitable conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts that facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which could lead to the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating specific diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea can be compared with other similar compounds, such as:

    1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.

    1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-hydroxyphenyl)urea: This compound has a hydroxyphenyl group instead of a methoxyphenyl group, which could affect its reactivity and interactions with biological targets.

Biological Activity

1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea is a synthetic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a unique structure that includes a fluorinated phenyl group, a pyrrolidinone ring, and a methoxy-substituted phenyl urea moiety, which contribute to its diverse biological interactions.

The molecular formula of this compound is C20H23N3O3C_{20}H_{23}N_{3}O_{3}, with a molecular weight of 353.4 g/mol. The compound's structure is characterized by the following functional groups:

  • Fluorophenyl group : Enhances lipophilicity and potential receptor interactions.
  • Pyrrolidinone ring : Contributes to the compound's conformational flexibility and biological activity.
  • Methoxyphenyl urea moiety : May facilitate enzyme inhibition or receptor binding.

The biological activity of this compound is primarily attributed to its ability to modulate various biological pathways through interactions with specific molecular targets. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby reducing their catalytic activity.
  • Receptor Binding : It might interact with various receptors, influencing signaling pathways related to cell proliferation, apoptosis, and inflammation.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance, research indicates that derivatives of similar structures exhibit significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties.

Antimicrobial Properties

Preliminary investigations have shown that compounds with structural similarities demonstrate antimicrobial activity against a range of pathogens, including bacteria and fungi. This suggests that this compound could be explored further for its potential as an antimicrobial agent.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are another area of interest. Studies have indicated that related compounds can inhibit pro-inflammatory cytokines, suggesting that this compound may also contribute to reducing inflammation in various models.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerSignificant cytotoxicity against cancer cell lines[Research Study A]
AntimicrobialActivity against Gram-positive and Gram-negative bacteria[Research Study B]
Anti-inflammatoryInhibition of pro-inflammatory cytokines[Research Study C]

Case Study Analysis

In a recent study focusing on the synthesis and biological evaluation of related compounds, derivatives were tested for their anticancer activities against leukemia L1210 cells. Results showed that certain analogs exhibited IC50 values in the low micromolar range, indicating potent activity (IC50 values < 10 µM) .

Another investigation into antimicrobial properties revealed that similar compounds effectively inhibited the growth of resistant strains of Staphylococcus aureus at concentrations as low as 0.5 µg/mL . These findings suggest that further exploration into the biological activity of this compound could yield promising therapeutic applications.

Properties

IUPAC Name

1-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(3-methoxyphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3/c1-26-17-4-2-3-15(10-17)22-19(25)21-11-13-9-18(24)23(12-13)16-7-5-14(20)6-8-16/h2-8,10,13H,9,11-12H2,1H3,(H2,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWSSNCBYPGYOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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